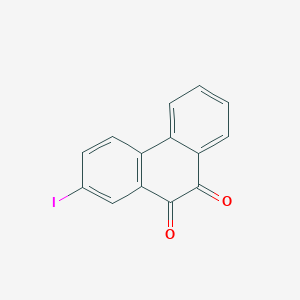

2-Iodophenanthrene-9,10-dione

Vue d'ensemble

Description

2-Iodophenanthrene-9,10-dione is a chemical compound . It is also known as 9,10-Phenanthrenedione, 2-iodo .

Synthesis Analysis

The synthesis of compounds similar to 2-Iodophenanthrene-9,10-dione has been reported in the literature. For instance, the synthesis of dibenzo[a,c]phenazines by condensation of phenanthrene-9,10-dione and 1,2-diaminobenzenes has been reported to be catalyzed by molybdate sulfuric acid (MSA) in ethanol .Molecular Structure Analysis

The molecular formula of 2-Iodophenanthrene-9,10-dione is C14H7IO2 . The molecular weight is 334.11 .Applications De Recherche Scientifique

DNA Binding Studies : A study focused on the DNA binding properties of a 9-phenyldibenzo[a,c]phenazin-9-ium cation, derived from phenanthrene-9,10-dione, showing strong DNA intercalation capabilities similar to ethidium bromide (Kundu et al., 2013).

Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing : A study reported the electrochemical behavior of 1,10-Phenanthroline on a multiwalled carbon nanotube surface. It highlighted the formation of 1,10-phenanthroline-5,6-dione and its ability to selectively recognize copper ions and sense hydrogen peroxide (Gayathri & Kumar, 2014).

Synthesis of Ortho-Quinhydrone Derivative : Research on the reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol led to the synthesis and characterization of the first ortho-quinhydrone derivative (Calderazzo et al., 2004).

Pathways in Manganese-Catalyzed C-H Activation : An experimental/theoretical study involving phenanthrene-9,10-dione explored the stereoelectronic factors controlling the switch between hydroxylation and desaturation pathways in manganese catalysis (Hull et al., 2010).

Biological Activities from Natural Sources : A study isolated new phenanthrene derivatives from Dioscorea zingiberensis, including derivatives of 9,10-dihydrophenanthrene, and evaluated their biological activities (Du et al., 2016).

Exploring Noncovalent Interactions : Research on N-Aryl-9,10-phenanthreneimines, derivatives of the phenanthrene-9,10-dione ligand, was conducted to study non-covalent interactions, revealing insights into C—H...pi and pi-stacking interactions (Farrell et al., 2017).

New Blue Fluorophores : A study synthesized 2,3-diphenylphenanthro[9,10-b]furans from phenanthrene-9,10-dione, revealing their potential as blue fluorophores (Kojima et al., 2016).

Metal Ion Complexes of Quinones and Radical Anions : Research explored the binding modes in metal ion complexes of quinones, including 9,10-Phenanthrenequinone, highlighting electron-transfer reactivity (Yuasa et al., 2006).

Synthesis of Phenanthrene-9,10-diones : A study proposed an efficient method to synthesize phenanthrene-9,10-diones through double Friedel–Crafts acylation, providing an alternative to traditional methods (Crosta et al., 2013).

Apoptosis Induction in Tumor Cells : A study on 9,10-Phenanthrenequinone (9,10-PQ) examined its ability to induce apoptosis in tumor cells, highlighting the role of the cis-orthoquinone unit in this process (Hatae et al., 2013).

Propriétés

IUPAC Name |

2-iodophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7IO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXXGBGMYWPUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326045 | |

| Record name | 2-iodophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodophenanthrene-9,10-dione | |

CAS RN |

16218-31-8 | |

| Record name | 2-Iodo-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16218-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 523087 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016218318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)

![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)